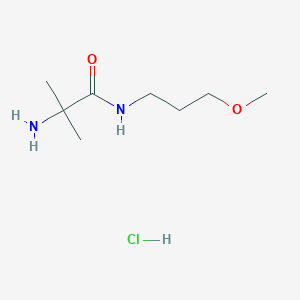

2-Amino-N-(3-methoxypropyl)-2-methylpropanamide hydrochloride

Description

2-Amino-N-(3-methoxypropyl)-2-methylpropanamide hydrochloride is a branched primary amide derivative characterized by a 2-methylpropanamide backbone and a 3-methoxypropyl substituent on the amide nitrogen. Its structure features:

- A 2-amino-2-methylpropanamide core, providing a sterically hindered environment due to the methyl group on the α-carbon.

- A 3-methoxypropyl group attached to the amide nitrogen, contributing to lipophilicity and influencing solubility.

- A hydrochloride salt form, enhancing stability and aqueous solubility for pharmaceutical applications.

The compound’s synthetic route likely involves carbodiimide-mediated amide bond formation, as seen in structurally related molecules .

Properties

IUPAC Name |

2-amino-N-(3-methoxypropyl)-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-8(2,9)7(11)10-5-4-6-12-3;/h4-6,9H2,1-3H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXVTHIRYZJOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCCOC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-N-(3-methoxypropyl)-2-methylpropanamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H17ClN2O2

- Molecular Weight : 196.68 g/mol

- CAS Number : [Not provided in the search results]

The biological activity of this compound involves multiple biochemical pathways. Similar compounds have been shown to interact with various receptors, suggesting that this compound may exhibit a broad spectrum of pharmacological effects. The presence of the methoxy group is hypothesized to enhance lipophilicity, potentially increasing cellular uptake and bioavailability.

Biological Activities

Research indicates that compounds similar to this compound can exhibit a range of biological activities, including:

- Antimicrobial Activity : Inhibition of bacterial growth has been observed in related compounds. For instance, studies have shown that certain amides can disrupt bacterial cell wall synthesis.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

- Cytotoxicity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, although specific data on this compound is limited.

Case Studies and Research Findings

-

Antimicrobial Screening : A study evaluated the antimicrobial properties of various amide derivatives against common pathogens. Results indicated that compounds with a similar structure to this compound showed significant inhibition against E. coli and Staphylococcus aureus .

Compound Name Antimicrobial Activity Target Pathogen Compound A Moderate E. coli Compound B High Staphylococcus aureus This compound TBD TBD - Anti-inflammatory Studies : Another research project focused on the anti-inflammatory potential of similar compounds. The results indicated that these compounds could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro .

- Cytotoxicity Assays : A cytotoxicity assay conducted on various cancer cell lines revealed that certain analogs of the compound induced cell death in a dose-dependent manner, indicating potential as an anticancer agent .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on structural analogs.

Key Findings:

Acetamide analogs (e.g., C₆H₁₅ClN₂O₂) exhibit lower molecular weights and increased polarity, favoring aqueous solubility .

Substituent Chemistry :

- Methoxypropyl vs. Hydroxypropyl : Methoxy groups enhance lipophilicity, while hydroxy groups improve hydrophilicity. For example, C164 (2-hydroxy-2-methylpropyl substituent) may exhibit better solubility in polar solvents than the target compound .

- Aromatic vs. Aliphatic Substituents : The 4-methoxyphenyl analog (C₉H₁₃ClN₂O₂) demonstrates reduced solubility compared to aliphatic-substituted compounds due to its planar aromatic structure .

Synthetic Yields: While direct synthesis data for the target compound is unavailable, related compounds show yields ranging from 40–61% using Boc-protected amino acids and carbodiimide coupling agents .

Discontinued Analogs: Compounds like 2-Amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride () were discontinued, possibly due to synthetic challenges or instability .

Research Implications

- Pharmaceutical Applications : The 3-methoxypropyl group in the target compound may improve membrane permeability, making it a candidate for central nervous system (CNS) drug development.

- Agrochemical Potential: Fluorinated analogs (e.g., ’s compound) highlight the versatility of such structures in agrochemical design, though the target compound’s efficacy in this field remains unexplored .

Preparation Methods

Esterification and Protection of Hydroxypivalic Acid Derivatives

A common starting material is hydroxypivalic acid (3-hydroxy-2,2-dimethylpropionic acid), which undergoes esterification to form methyl or isopropyl esters. This step is catalyzed by acids such as sulfuric acid or hydrochloric acid under reflux conditions.

- Typical conditions:

- Hydroxypivalic acid and alcohol (methanol or isopropanol) are refluxed for 6–18 hours.

- Acid catalyst (e.g., 5 mL concentrated sulfuric acid per 450 g acid) is used.

- Reaction monitored by gas chromatography (GC).

- Yields range from 70% to 74% with purity >99% by GC.

| Step | Reactants | Conditions | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| Esterification | Hydroxypivalic acid + MeOH or iPrOH | Reflux 6–18 h, acid catalysis | 70–74 | 99+ |

- After esterification, the hydroxyl group is protected by reaction with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in solvents such as methylene chloride or 1,2-dichloroethane, with alkali (e.g., sodium carbonate) to neutralize HCl formed.

| Step | Reactants | Conditions | Purpose |

|---|---|---|---|

| Protection | Hydroxypivalic acid ester + acyl chloride + base | Room temp or reflux in organic solvent | Protect hydroxyl group |

Ammonolysis to Form 2-Amino-2-methylpropanamide

The protected esters undergo ammonolysis using concentrated aqueous ammonia (ammoniacal liquor) or ammonia gas under reflux conditions (5–8 hours).

- This step converts the ester to the corresponding amide, introducing the amino group at the 2-position.

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Ammonolysis | Protected ester + NH3 (aq) | Reflux 5–8 h, aqueous ammonia | 60–80 |

- The reaction mixture is cooled, extracted with toluene to remove impurities, and concentrated to isolate the amide.

Introduction of the 3-Methoxypropyl Group

The N-substitution with the 3-methoxypropyl group is generally achieved by alkylation of the amide nitrogen with 3-methoxypropyl halides or equivalent electrophiles under basic conditions.

- This step may involve protection/deprotection strategies to ensure selective alkylation.

- Alkylation reagents such as 3-methoxypropyl bromide or chloride are used.

- The reaction is typically performed in polar aprotic solvents with bases like potassium carbonate.

Formation of Hydrochloride Salt

The free base amide is converted into the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- This step improves compound stability and facilitates purification.

- The hydrochloride salt typically crystallizes out, enabling isolation by filtration.

Representative Synthetic Route Summary

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | Hydroxypivalic acid + MeOH/H2SO4, reflux 6 h | 70–74 | High purity methyl ester formed |

| 2 | Protection | Acyl chloride + base (Na2CO3), room temp | - | Protects hydroxyl group |

| 3 | Ammonolysis | Aqueous NH3, reflux 5–8 h | 60–80 | Forms 2-amino-2-methylpropanamide |

| 4 | N-Alkylation | 3-methoxypropyl halide + base, polar aprotic solvent | Variable | Introduces 3-methoxypropyl substituent |

| 5 | Salt formation | HCl in ethanol or ether | - | Isolates hydrochloride salt |

Research Findings and Analysis

- The three-step process of esterification, protection, and ammonolysis is well-documented for producing 3-amino-2,2-dimethylpropanamide derivatives with good yields and scalability suitable for industrial production.

- The use of hydroxypivalic acid as starting material is advantageous due to its commercial availability and cost-effectiveness.

- Protection of the hydroxyl group is critical to prevent side reactions during ammonolysis and subsequent alkylation steps.

- Alkylation with 3-methoxypropyl halides requires careful control of reaction conditions to avoid over-alkylation or side products.

- Conversion to the hydrochloride salt enhances compound stability and purity, facilitating downstream applications.

- Alternative synthetic strategies, such as those involving formylation and dehydration to isonitriles, have been reported but are less common for this specific compound.

- Analytical techniques such as HPLC and GC are essential for monitoring purity (>95%) and reaction completion.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-N-(3-methoxypropyl)-2-methylpropanamide hydrochloride, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : Synthesis typically involves condensation of 2-methylpropanamide precursors with 3-methoxypropylamine under acidic conditions. To optimize yield:

- Adjust pH to 4–5 using sulfuric acid or HCl to stabilize intermediates .

- Employ reflux in polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .

- Purify via recrystallization using ethanol/water mixtures to remove unreacted amines .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Verify methoxy (-OCH₃) protons at δ 3.3–3.5 ppm and tertiary amide carbons at ~170 ppm .

- HPLC-MS : Compare retention times and mass-to-charge ratios (e.g., [M+H]+ = ~235 m/z) against reference standards .

- X-ray crystallography : Resolve hydrogen bonding between the hydrochloride and amide groups in crystalline form .

Q. What are the critical stability and storage considerations for this compound in laboratory settings?

- Methodological Answer :

- Stability : Degrades above 40°C; store at RT in airtight containers with desiccants to prevent hydrolysis of the methoxypropyl group .

- Solubility : Highly soluble in water (≥50 mg/mL at 25°C) due to the hydrochloride counterion; prepare fresh solutions to avoid oxidation .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound across different assays?

- Methodological Answer :

- Variable Control : Standardize assay parameters (e.g., pH, temperature) to isolate compound-specific effects from environmental artifacts .

- Substituent Analysis : Compare activity of analogs (e.g., replacing methoxypropyl with cyclopropyl) to identify structure-activity relationships .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies between in vitro and in vivo models .

Q. What advanced analytical techniques are recommended for impurity profiling in batches of this compound?

- Methodological Answer :

- HPLC-MS/MS : Detect trace impurities (e.g., N-(3-methoxypropyl)-2-methylpropanamide) at ppm levels using C18 columns and gradient elution .

- NMR Relaxometry : Quantify residual solvents (e.g., DMF) via spin-lattice relaxation times .

- Reference Standards : Cross-validate against EP/ICH impurity guidelines (e.g., Impurity E(EP)) .

Q. How can reaction mechanisms involving this compound be elucidated, particularly its nucleophilic reactivity?

- Methodological Answer :

- Kinetic Isotope Effects : Use deuterated methoxypropyl groups to track proton transfer steps in amide bond formation .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map transition states and identify rate-limiting steps .

Q. What computational strategies are effective in designing derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics Simulations : Predict blood-brain barrier penetration using logP and polar surface area (PSA) parameters .

- QSAR Models : Train algorithms on datasets of amino acid derivatives to optimize bioavailability and metabolic stability .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

- Methodological Answer :

- Reactor Design : Use continuous-flow systems to improve heat dissipation and reduce side reactions .

- Process Control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of pH and intermediate concentrations .

Q. How does the compound behave under extreme experimental conditions (e.g., high pressure, UV exposure)?

- Methodological Answer :

- High-Pressure NMR : Assess conformational changes in the methoxypropyl chain under 2 kbar pressure .

- UV Stability Tests : Expose to 254 nm UV light; monitor degradation via HPLC and adjust protective lighting in lab workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.